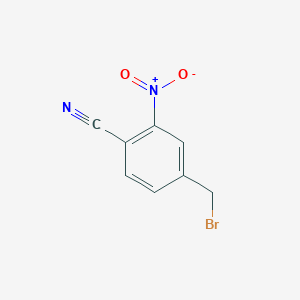

4-(Bromomethyl)-2-nitrobenzonitrile

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(bromomethyl)-2-nitrobenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O2/c9-4-6-1-2-7(5-10)8(3-6)11(12)13/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUFRZCMKRQGDID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CBr)[N+](=O)[O-])C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60619632 | |

| Record name | 4-(Bromomethyl)-2-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60619632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100466-37-3 | |

| Record name | 4-(Bromomethyl)-2-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60619632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry

Established Synthetic Pathways to 4-(Bromomethyl)-2-nitrobenzonitrile

The synthesis of this compound is a nuanced process, often requiring careful control of reaction conditions to achieve the desired product with high purity and yield. The primary and most direct route involves the bromination of 4-methyl-2-nitrobenzonitrile (B1266437).

Regioselective Bromination of Benzonitrile (B105546) Precursors

The regioselectivity of the bromination step is paramount. The goal is to exclusively introduce a bromine atom onto the methyl group (benzylic position) without affecting the aromatic ring. The directing effects of the existing substituents on the benzonitrile ring—the cyano and nitro groups—play a crucial role. Both the nitro group and the cyano group are deactivating and meta-directing for electrophilic aromatic substitution. This inherent deactivation of the ring helps in favoring the free-radical bromination at the benzylic position over electrophilic attack on the ring. nih.gov

The use of N-bromosuccinimide (NBS) is particularly advantageous for this purpose as it provides a low, steady concentration of bromine, which favors radical substitution over electrophilic addition. rsc.org The reaction is typically carried out in a non-polar solvent like carbon tetrachloride (CCl4) and initiated by light or a radical initiator. rsc.org

| Precursor | Brominating Agent | Initiator/Conditions | Product |

| 4-Methyl-2-nitrobenzonitrile | N-Bromosuccinimide (NBS) | AIBN, reflux | This compound |

| 4-Methylbenzonitrile | N-Bromosuccinimide (NBS) | AIBN, CCl4, reflux | 4-(Bromomethyl)benzonitrile rsc.org |

Introduction of the Bromomethyl Moiety via Specialized Reactions

The introduction of the bromomethyl group is a key transformation. This is most commonly achieved through the free-radical bromination of the corresponding methyl-substituted precursor. rsc.org The reaction proceeds via a free radical chain mechanism where a bromine radical abstracts a hydrogen atom from the methyl group, forming a resonance-stabilized benzylic radical. This radical then reacts with a molecule of bromine to form the bromomethyl product and a new bromine radical, thus propagating the chain.

Alternative methods for introducing a bromomethyl group exist, such as the Blanc chloromethylation followed by halogen exchange, but the direct benzylic bromination of the methyl group is generally more efficient for this specific target molecule.

Halogen Exchange Reactions for Structural Modification

While not the primary route for the synthesis of this compound, halogen exchange reactions, such as the Finkelstein reaction, are a fundamental tool in organic synthesis for modifying halide structures. youtube.com In principle, a different 4-(halomethyl)-2-nitrobenzonitrile derivative, for instance, the chloro- or iodo-analogue, could be converted to the desired bromo-compound. However, given the ready availability of methods for direct benzylic bromination, this approach is less common for this specific synthesis. Halogen exchange reactions are more frequently employed when the desired halide is difficult to introduce directly. youtube.comnih.gov

Synthesis of Related and Analogous Benzonitrile Compounds

The synthesis of this compound is intrinsically linked to the preparation of its precursors and related nitrobenzonitrile scaffolds.

Preparation of Nitrobenzonitrile Scaffolds

The synthesis of the key precursor, 4-methyl-2-nitrobenzonitrile, can be approached in several ways. One common strategy involves the nitration of 4-methylbenzonitrile (p-tolunitrile). The directing effects of the methyl (ortho-, para-directing) and cyano (meta-directing) groups need to be carefully considered to achieve the desired 2-nitro isomer.

Another important class of related compounds is the broader family of nitrobenzonitriles. These are often synthesized through methods such as the Sandmeyer reaction, starting from the corresponding nitroaniline. orgsyn.org For example, p-nitrobenzonitrile can be prepared from p-nitroaniline. orgsyn.org The synthesis of various nitrobenzonitrile scaffolds provides a platform for producing a diverse range of substituted benzonitrile derivatives.

The ammoxidation of nitrotoluenes presents an alternative, industrially relevant route to nitrobenzonitriles. For instance, p-nitrobenzonitrile can be synthesized via the gas-phase ammoxidation of p-nitrotoluene over a suitable catalyst. rsc.org

| Starting Material | Reagents | Product |

| p-Nitrobenzoic acid | p-Toluenesulfonamide, Phosphorus pentachloride | p-Nitrobenzonitrile orgsyn.org |

| p-Nitroaniline | NaNO2, H+; then CuCN | p-Nitrobenzonitrile orgsyn.org |

| p-Nitrotoluene | NH3, O2, Catalyst | p-Nitrobenzonitrile rsc.org |

| 2-Fluoro-4-nitroaniline | 1. Diazotization, 2. Bromination, 3. Cyanation | 2-Fluoro-4-nitrobenzonitrile google.com |

Synthesis of Halogenated Benzonitrile Intermediates

The creation of halogenated benzonitrile intermediates is a foundational step in the synthesis of more complex molecules. A key example, this compound, is typically synthesized through the radical bromination of its precursor, 4-methyl-2-nitrobenzonitrile. This reaction commonly employs N-bromosuccinimide (NBS) as the brominating agent, which provides a low, constant concentration of bromine, minimizing side reactions. libretexts.org The reaction is initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, and is often conducted in a non-polar solvent like carbon tetrachloride (CCl4) under reflux conditions. rsc.orgstackexchange.com The use of heat or light provides the necessary energy to initiate the homolytic cleavage of the initiator, starting the radical chain reaction. stackexchange.comyoutube.comyoutube.com

The precursor, 4-methyl-2-nitrobenzonitrile, can be prepared by the nitration of 4-methylbenzonitrile (p-tolunitrile). chemicalbook.com This electrophilic aromatic substitution is typically achieved using a mixture of nitric acid and sulfuric acid at controlled temperatures to ensure the selective addition of the nitro group at the position ortho to the cyano group. chemicalbook.com

An alternative, though less common, approach for generating similar structures involves the direct bromination of nitroarenes. This can be achieved through a one-pot sequential operation involving a dioxomolybdenum-catalyzed reduction of the nitroaromatic compound followed by a Sandmeyer-type reaction. researchgate.net However, for the specific synthesis of this compound, the free-radical bromination of the methyl group is the more direct and widely utilized method. libretexts.orgrsc.org

Advanced Synthetic Techniques and Scale-Up Considerations

Reaction Condition Refinement and Yield Optimization

Optimizing reaction conditions is paramount for maximizing the yield and purity of this compound, particularly when considering industrial-scale production. Key parameters for refinement include the choice of solvent, temperature, and the molar ratios of reactants and initiators.

The selection of a non-polar solvent is crucial for facilitating the desired radical mechanism while suppressing competing ionic reactions. stackexchange.com While carbon tetrachloride has been historically used, its toxicity has prompted the search for alternatives. The reaction is typically run at the solvent's reflux temperature to ensure an adequate reaction rate. rsc.org

The molar equivalents of N-bromosuccinimide (NBS) and the radical initiator are critical variables. A slight excess of NBS can drive the reaction towards completion, but a large excess may lead to the formation of undesired dibrominated byproducts. The concentration of the radical initiator must be sufficient to start the chain reaction but not so high as to cause premature termination or side reactions. For instance, in the synthesis of a similar compound, 4-(bromomethyl)benzonitrile, a 1.2-fold molar excess of NBS relative to 4-methylbenzonitrile was used. rsc.org

Continuous monitoring of the reaction's progress, often by techniques like thin-layer chromatography (TLC) or gas chromatography (GC), is essential to determine the optimal reaction time, ensuring the starting material is consumed while minimizing byproduct formation. researchgate.net Optimization aims to balance reaction speed, conversion rate, and selectivity to achieve a high yield of the desired product. london.edu

Table 1: Key Parameters for Yield Optimization

| Parameter | Objective | Considerations |

| Solvent | Facilitate radical reaction, minimize side reactions. | Non-polar solvents are preferred. stackexchange.com |

| Temperature | Achieve sufficient reaction rate without product degradation. | Typically at the reflux temperature of the solvent. rsc.org |

| Reactant Ratio | Drive reaction to completion, avoid byproducts. | Slight excess of NBS is common. rsc.org |

| Initiator Conc. | Efficiently start the radical chain reaction. | Must be carefully controlled to avoid unwanted reactions. |

| Reaction Time | Maximize product formation, minimize byproducts. | Monitored by chromatography (TLC, GC). researchgate.net |

Chromatographic Purification and Isolation Methods

Following synthesis, purification is necessary to isolate this compound from unreacted starting materials, the succinimide (B58015) byproduct, and any side-products. Column chromatography is a standard and effective technique for this purpose. nih.gov This method separates compounds based on their differential adsorption to a stationary phase, typically silica (B1680970) gel, and their solubility in a mobile phase. nih.gov

The process begins by loading the crude product mixture onto a column packed with silica gel. A solvent or a mixture of solvents (the eluent) is then passed through the column. A common strategy involves starting with a non-polar solvent, such as n-hexane, and gradually increasing the polarity by adding a more polar solvent like ethyl acetate. This gradient elution allows for the separation of compounds based on their polarity, with less polar compounds eluting first. rsc.org

Fractions are collected sequentially and analyzed, often using thin-layer chromatography (TLC), to identify those containing the pure product. These fractions are then combined, and the solvent is removed, typically under reduced pressure, to yield the purified compound. rsc.org For higher purity requirements or for analyzing the purity of the final product, High-Performance Liquid Chromatography (HPLC) can be employed. researchgate.net

Table 2: Chromatographic Purification Parameters

| Technique | Stationary Phase | Mobile Phase (Eluent) | Principle of Separation |

| Column Chromatography | Silica Gel | Gradient of non-polar to polar solvents (e.g., n-hexane/ethyl acetate) rsc.org | Differential adsorption and polarity nih.gov |

| Thin-Layer Chromatography (TLC) | Silica Gel on a plate | Similar to column chromatography | Rapid analysis of fraction purity |

| High-Performance Liquid Chromatography (HPLC) | e.g., Kromasil C18 researchgate.net | Buffer/acetonitrile mixture researchgate.net | High-resolution separation based on polarity |

Recrystallization and Solid-State Product Characterization

Recrystallization is a powerful technique for the final purification of solid compounds like this compound, often performed after initial purification by chromatography. rsc.org The principle behind recrystallization is the difference in solubility of the compound and its impurities in a given solvent at different temperatures. youtube.com

The impure solid is dissolved in a minimal amount of a suitable hot solvent to form a saturated solution. The ideal solvent is one in which the desired compound is highly soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain either soluble or insoluble at all temperatures. youtube.com As the solution cools slowly, the solubility of the target compound decreases, leading to the formation of a crystalline lattice that tends to exclude the differently shaped impurity molecules. The purified crystals are then collected by filtration, washed with a small amount of cold solvent, and dried. youtube.com For example, a similar compound, 4-(bromomethyl)benzonitrile, was recrystallized and then filtered and dried to yield the final product. rsc.org

The identity and purity of the recrystallized this compound are confirmed using various analytical methods. Melting point determination is a fundamental technique; a sharp melting point range indicates high purity. Spectroscopic methods are used for structural confirmation. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed information about the molecular structure, while Infrared (IR) spectroscopy confirms the presence of key functional groups like the nitrile (-C≡N) and nitro (-NO₂) groups. For an unambiguous determination of the three-dimensional structure in the solid state, X-ray crystallography can be employed. nih.govgrafiati.com

Chemical Reactivity and Mechanistic Investigations

Nucleophilic Substitution Reactions of the Bromomethyl Group

The benzylic bromide in 4-(bromomethyl)-2-nitrobenzonitrile serves as a primary site for nucleophilic substitution, a cornerstone reaction in organic synthesis.

Mechanisms and Regioselectivity Studies

Nucleophilic substitution reactions can proceed through different mechanisms, primarily distinguished by the timing of bond formation and breakage. libretexts.org The two most common mechanisms are the SN1, a two-step process involving a carbocation intermediate, and the SN2, a single-step, concerted process. libretexts.org In the context of this compound, the primary nature of the benzylic halide would typically favor an SN2 pathway. However, the stability of a potential benzylic carbocation, enhanced by the aromatic ring, could also allow for SN1 characteristics under certain conditions.

Studies on similar systems, such as the reaction of p-nitrocumyl bromide, have shown that the mechanism can be complex, sometimes involving concurrent first and second-order kinetics, suggesting a blend of SN1 and SN2 pathways or even elimination reactions. ucl.ac.uk The specific reaction conditions, including the nature of the nucleophile, solvent polarity, and temperature, play a crucial role in determining the predominant mechanistic pathway. researchgate.net For instance, polar aprotic solvents can favor SN2 reactions. ucl.ac.uk

Regioselectivity in these reactions is generally high, with the nucleophile preferentially attacking the electrophilic carbon of the bromomethyl group. This is due to the bromine atom being a good leaving group and the carbon being activated towards nucleophilic attack.

Scope of Nucleophiles and Resulting Product Diversification

The bromomethyl group of this compound readily reacts with a wide array of nucleophiles, leading to a diverse range of products. This versatility makes it a valuable intermediate in synthetic chemistry.

A variety of nucleophiles can be employed, including:

Oxygen nucleophiles: Such as water, alcohols, and carboxylates, to form alcohols, ethers, and esters, respectively.

Nitrogen nucleophiles: Including ammonia (B1221849), primary and secondary amines, and azides, leading to the formation of primary amines, secondary/tertiary amines, and azides. clockss.org

Sulfur nucleophiles: Thiols and thiophenols can be used to synthesize thioethers.

Carbon nucleophiles: Cyanide ions and enolates can form new carbon-carbon bonds, extending the carbon skeleton.

The following table illustrates the diversification of products resulting from the reaction of this compound with various nucleophiles.

| Nucleophile | Resulting Functional Group | Product Class |

| Hydroxide (OH⁻) | -CH₂OH | Alcohol |

| Alkoxide (RO⁻) | -CH₂OR | Ether |

| Carboxylate (RCOO⁻) | -CH₂OCOR | Ester |

| Ammonia (NH₃) | -CH₂NH₂ | Primary Amine |

| Amine (RNH₂/R₂NH) | -CH₂NHR / -CH₂NR₂ | Secondary/Tertiary Amine |

| Cyanide (CN⁻) | -CH₂CN | Nitrile |

| Thiolate (RS⁻) | -CH₂SR | Thioether |

Transformations Involving the Nitrile Functionality

The nitrile group (-C≡N) is a versatile functional group that can undergo various transformations, serving as both a precursor to other functionalities and an electrophilic center. nih.gov

Reduction Reactions to Amines and Aldehydes

The reduction of the nitrile group in this compound can lead to the formation of either primary amines or aldehydes, depending on the reducing agent and reaction conditions. wikipedia.org

Reduction to Amines: The conversion of nitriles to primary amines is a common transformation. chemguide.co.uk Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for this purpose. chemguide.co.uklibretexts.org The reaction involves the addition of hydride ions to the carbon-nitrogen triple bond, followed by an aqueous workup to yield the primary amine. libretexts.org Catalytic hydrogenation using catalysts such as Raney nickel, palladium, or platinum under hydrogen pressure is another widely used method. wikipedia.orgcommonorganicchemistry.com To prevent the formation of secondary and tertiary amine byproducts, ammonia is often added to the reaction mixture. commonorganicchemistry.com

Reduction to Aldehydes: The partial reduction of a nitrile to an aldehyde requires more controlled conditions to avoid over-reduction to the amine. wikipedia.org The Stephen aldehyde synthesis, which utilizes tin(II) chloride and hydrochloric acid, is a classic method for this conversion. wikipedia.org A more modern and widely used reagent is diisobutylaluminum hydride (DIBAL-H), which can effectively reduce nitriles to aldehydes at low temperatures. wikipedia.org The reaction proceeds through the formation of an imine intermediate which is then hydrolyzed during aqueous workup to yield the aldehyde. wikipedia.org Another approach involves catalytic hydrogenation in the presence of formic acid. google.com

The following table summarizes common reagents for the reduction of nitriles.

| Reagent | Product |

| LiAlH₄ | Primary Amine |

| H₂/Raney Ni | Primary Amine |

| H₂/Pd/C | Primary Amine |

| DIBAL-H | Aldehyde |

| SnCl₂/HCl | Aldehyde |

| H₂/Catalyst, Formic Acid | Aldehyde |

Nitrile Group as an Electrophilic Center in Synthesis

The carbon atom of the nitrile group is electrophilic due to the polarization of the carbon-nitrogen triple bond and can be attacked by strong nucleophiles. libretexts.orgreddit.com This reactivity allows for the synthesis of various compounds.

One of the most significant reactions of this type is the addition of Grignard reagents or organolithium compounds. libretexts.org This reaction initially forms an imine salt, which upon acidic hydrolysis, yields a ketone. libretexts.org This provides a valuable method for the formation of carbon-carbon bonds and the synthesis of ketones.

The nitrile group can also be hydrolyzed to a carboxylic acid under either acidic or basic conditions, typically requiring heat. libretexts.org This reaction proceeds through an amide intermediate. libretexts.org

Reactivity of the Nitroaromatic System

The nitro group (-NO₂) is a strong electron-withdrawing group, which significantly influences the reactivity of the aromatic ring in this compound. This deactivation makes the aromatic ring less susceptible to electrophilic aromatic substitution.

Conversely, the strong electron-withdrawing nature of the nitro group, in conjunction with the nitrile group, activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). In this type of reaction, a nucleophile attacks the aromatic ring, displacing a leaving group. While the parent molecule does not have a suitable leaving group on the ring, this inherent electrophilicity is an important characteristic of nitroaromatic compounds. researchgate.net The positions ortho and para to the nitro group are particularly activated for nucleophilic attack.

Furthermore, the nitro group itself can undergo reduction to an amino group using various reducing agents, such as catalytic hydrogenation or metals in acidic media (e.g., Sn/HCl, Fe/HCl). This transformation is a fundamental process in the synthesis of aromatic amines, which are important intermediates for dyes, pharmaceuticals, and other specialty chemicals.

Electrophilic Aromatic Substitution Patterns on the Ring

The ring has three substituents to consider:

Nitro Group (-NO₂): This is a powerful electron-withdrawing group (EWG) due to both inductive and resonance effects. It strongly deactivates the ring towards electrophilic attack and is a meta-director. wikipedia.orgyoutube.comminia.edu.eg

Cyano Group (-CN): Similar to the nitro group, the cyano group is a strong EWG that deactivates the ring and is also a meta-director. minia.edu.eg

Bromomethyl Group (-CH₂Br): This group is weakly deactivating due to the inductive effect of the electronegative bromine atom. However, like other alkyl groups, it is an ortho, para-director. minia.edu.eg

The combination of two strong, deactivating meta-directors and one weakly deactivating ortho, para-director makes the aromatic ring of this compound highly electron-deficient and thus very unreactive towards electrophilic substitution. wikipedia.org Predicting the site of a potential fourth substitution requires analyzing the cumulative effects. The nitro and cyano groups direct incoming electrophiles to the positions meta to themselves. The bromomethyl group directs to the positions ortho and para to itself.

Given the positions on the ring (C1-CN, C2-NO₂, C4-CH₂Br), the powerful deactivating and directing effects of the nitro and cyano groups would likely dominate. Any electrophilic attack would be very slow, and the least deactivated positions would be favored. The positions ortho and para to the deactivating groups are particularly disfavored due to the placement of partial positive charges at these locations through resonance. youtube.comlibretexts.org Therefore, the most likely position for substitution would be C5, which is meta to both the cyano and nitro groups.

Reaction Kinetics and Thermodynamic Studies

For electrophilic aromatic substitution, the presence of two strong electron-withdrawing groups (-NO₂ and -CN) significantly raises the activation energy of the rate-determining step (the formation of the arenium ion intermediate). This leads to a dramatically slower reaction rate compared to benzene (B151609) or even monosubstituted nitrobenzene. libretexts.org The reaction would require harsh conditions (e.g., high temperatures, strong acid catalysts) to proceed at a reasonable rate.

For the reduction of the nitro group, the kinetics are highly dependent on the specific method employed. Catalytic hydrogenations are often governed by factors such as catalyst type, catalyst loading, substrate concentration, hydrogen pressure, and temperature. Metal/acid reductions are complex heterogeneous reactions where the rate can be influenced by the surface area of the metal and the acid concentration.

In the case of radical reactions at the benzylic position, the rate-determining step is typically hydrogen abstraction (if starting from the methyl precursor) or homolytic cleavage of the C-Br bond. The stability of the resulting benzylic radical is a key thermodynamic factor. libretexts.org While electron-withdrawing groups can destabilize carbocation intermediates, their effect on radical stability is more complex, but the resonance stabilization provided by the benzene ring is the dominant factor. masterorganicchemistry.com

Radical-Mediated Transformations and Mechanistic Probes

The bromomethyl group is a prime site for radical-mediated transformations. The carbon-bromine bond in a benzylic bromide is relatively weak and can undergo homolytic cleavage upon initiation by UV light or a radical initiator (e.g., AIBN) to form a stabilized benzylic radical. libretexts.orgmasterorganicchemistry.com

The stability of this radical is a key feature, arising from the delocalization of the unpaired electron into the π-system of the aromatic ring. masterorganicchemistry.com This resonance stabilization explains why the benzylic position is particularly susceptible to radical reactions. libretexts.org

The compound this compound is itself typically synthesized via a radical reaction, specifically the benzylic bromination of 4-methyl-2-nitrobenzonitrile (B1266437) using a reagent like N-bromosuccinimide (NBS) under light or with a radical initiator. masterorganicchemistry.comyoutube.com NBS is often used in place of Br₂ to maintain a low, constant concentration of bromine, which favors radical substitution over electrophilic addition to any potential double bonds. youtube.com

Once formed, the benzylic radical of this compound can participate in various synthetic transformations. For example, it can be trapped by nucleophiles or participate in coupling reactions. Recent studies have shown that benzylic halides, including those with electron-withdrawing groups like nitro and cyano, can be converted into benzylic radicals under photocatalytic conditions and coupled with other molecules, such as electron-deficient alkenes. nih.govacs.org The presence of electron-withdrawing groups influences the reduction potential of the benzylic halide, which is a key parameter in such photocatalytic cycles. acs.org

Applications in Organic Synthesis and Advanced Materials Research

Role as a Key Intermediate in Complex Molecular Synthesis

The strategic placement of three distinct functional groups renders 4-(Bromomethyl)-2-nitrobenzonitrile, also known by its alternative name 4-cyano-3-nitrobenzyl bromide, a powerful tool for synthetic chemists. chemcd.com The bromomethyl group serves as a potent electrophile, readily undergoing nucleophilic substitution reactions. This allows for the straightforward attachment of the cyan- and nitro-substituted benzyl (B1604629) scaffold to a wide range of molecules. Concurrently, the nitro and cyano groups offer pathways for a multitude of chemical transformations, enabling the construction of intricate molecular architectures.

Building Blocks for Polyfunctionalized Aromatic Systems

The primary utility of this compound lies in its capacity to serve as a foundational unit for creating aromatic systems bearing multiple, diverse functional groups. The compound's reactivity allows for a sequential and controlled modification of its functional groups.

The most prominent reaction is the nucleophilic substitution at the benzylic position, where the bromine atom is displaced. This reaction is characteristic of benzyl bromides, particularly those activated by electron-withdrawing groups like the nitro substituent. ketonepharma.com Following the attachment of the core structure via this substitution, the nitro group can be selectively reduced to an amino group using various reagents, such as stannous chloride (SnCl₂) or through catalytic hydrogenation. acs.org This newly formed amine can then be subjected to a host of further reactions, including diazotization, acylation, or use as a nucleophile in building heterocyclic rings. rsc.org Furthermore, the nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine, adding another layer of synthetic possibility. This multi-stage functionalization makes the compound an ideal starting point for molecules where precise substituent placement is critical.

Precursors for Specialized Coordination Complexes

The nitrile (cyano) group of this compound can act as a ligand, using its lone pair of electrons to coordinate with metal ions. While direct use of the parent molecule in coordination chemistry is not extensively documented, its derivatives are valuable precursors for creating more complex ligands.

For instance, derivatization at the bromomethyl position can introduce additional donor atoms, transforming the molecule into a multidentate or chelating ligand. Reaction with a molecule containing a thiol or amine group would tether the benzonitrile (B105546) core, creating a new ligand framework. Subsequent reduction of the nitro group to an amine would introduce another potential coordination site, enabling the formation of stable chelate rings with transition metals. The synthesis of such specialized ligands is fundamental to the development of catalysts, chemical sensors, and advanced materials.

Development of Functionalized Derivatives and Analogues

The true synthetic power of this compound is realized through its conversion into a vast library of derivatives. These transformations allow chemists to fine-tune the electronic and steric properties of the resulting molecules for specific applications.

Strategies for Post-Synthetic Derivatization

Post-synthetic derivatization hinges on the predictable reactivity of the compound's functional groups. The bromomethyl group is the most accessible site for initial modification, readily reacting with a variety of nucleophiles. The subsequent transformation of the nitro and nitrile groups opens up further avenues for diversification.

Below is a table summarizing key derivatization strategies:

| Functional Group | Reagent(s) | Product Functional Group | Reaction Type |

| Bromomethyl | Alcohols (ROH), Phenols (ArOH) | Ether (-CH₂OR, -CH₂OAr) | Williamson Ether Synthesis |

| Bromomethyl | Thiols (RSH) | Thioether (-CH₂SR) | Nucleophilic Substitution |

| Bromomethyl | Amines (R₂NH) | Tertiary Amine (-CH₂NR₂) | Nucleophilic Substitution |

| Bromomethyl | Sodium Azide (NaN₃) | Azide (-CH₂N₃) | Nucleophilic Substitution |

| Nitro | SnCl₂/HCl or H₂/Pd-C | Amine (-NH₂) | Reduction |

| Nitrile | H₃O⁺ / Heat | Carboxylic Acid (-COOH) | Hydrolysis |

| Nitrile | H₂O₂ / Base | Amide (-CONH₂) | Partial Hydrolysis |

These reactions demonstrate the modular approach that can be taken to synthesize a wide range of analogues from a single, readily available starting material.

Application in Ligand Synthesis and Supramolecular Chemistry

Supramolecular chemistry involves the design of molecules that can spontaneously assemble into larger, ordered structures through non-covalent interactions like hydrogen bonding and π-π stacking. nso-journal.orgmdpi.com The derivatives of this compound are excellent candidates for building blocks in this field.

By employing the derivatization strategies mentioned above, chemists can design molecules with specific recognition sites. For example, converting the nitro group to an amine and the nitrile to a carboxylic acid would create an amino acid-like structure on an aromatic platform. Such a molecule could then participate in directional hydrogen bonding, driving self-assembly. The planar, aromatic core, potentially functionalized with groups that encourage π-π stacking, further facilitates the formation of complex supramolecular architectures. nso-journal.org These self-assembled systems are at the forefront of research into functional nanomaterials, molecular switches, and drug delivery systems.

Contributions to Agrochemical and Fine Chemical Research

The structural motifs present in this compound are frequently found in biologically active compounds, particularly in the field of agrochemicals. Nitroaromatic compounds are established precursors for a variety of pesticides. nih.gov The pyrazole (B372694) class of compounds, for instance, which often includes a nitro group, is known for its fungicidal, insecticidal, and herbicidal properties. nih.govopenmedicinalchemistryjournal.com

While direct application of this compound is not commonly cited, its role as an intermediate is significant. Synthetic pathways in agrochemical development often involve the coupling of a reactive intermediate, like a benzyl bromide, with a heterocyclic core. The nitro and cyano groups can then be transformed to modulate the biological activity and physical properties of the final product. For example, the synthesis of thiobenzamides, which have applications in pharmaceutical chemistry, can start from related nitrobenzonitrile precursors. google.com This highlights the compound's value in the broader field of fine chemical synthesis, which supplies the complex molecules needed for research and development in life sciences and materials science.

Use in Academic Research to Investigate Reaction Mechanisms

While specific, in-depth research articles detailing the use of this compound exclusively for the investigation of reaction mechanisms are not prevalent in readily available literature, the unique structural features of this compound make it a potentially valuable substrate for such studies in physical organic chemistry. Its utility can be inferred from the fundamental principles of reaction kinetics and mechanisms, particularly in the study of nucleophilic substitution reactions.

The core of its applicability lies in the benzylic bromide group attached to an electron-deficient aromatic ring. The benzylic position is known to stabilize the transition states of both SN1 and SN2 reactions, often leading to competition between these pathways. libretexts.org The presence of a strongly electron-withdrawing nitro group and a cyano group on the benzene (B151609) ring significantly influences the electronic properties of the substrate, making it an interesting candidate for detailed mechanistic investigation.

Detailed Research Implications:

Academic researchers could employ this compound to dissect the finer points of nucleophilic substitution mechanisms. The primary focus of such investigations would likely be to understand how the electronic effects of the substituents and the nature of the nucleophile and solvent dictate the reaction pathway.

Elucidating SN1 vs. SN2 Pathways: The benzylic carbon of this compound can support the formation of a carbocation intermediate, a key feature of the SN1 mechanism. libretexts.org The stability of this potential carbocation would be influenced by the delocalization of the positive charge into the benzene ring. However, the strong electron-withdrawing nature of the nitro and cyano groups would destabilize a positive charge at the benzylic position, likely disfavoring a pure SN1 mechanism. Conversely, the electrophilicity of the benzylic carbon is enhanced by these groups, making it highly susceptible to a direct, concerted attack by a nucleophile, which is characteristic of the SN2 mechanism. masterorganicchemistry.com Kinetic studies, such as determining the reaction order with respect to the nucleophile, could provide clear evidence for the operative mechanism. A second-order rate law would point towards an SN2 pathway, while a first-order dependency would suggest an SN1 route. masterorganicchemistry.com

Probing Electronic Effects on Reaction Rates: By comparing the reaction rates of this compound with those of structurally similar compounds (e.g., 4-(bromomethyl)benzonitrile or 1-(bromomethyl)-4-nitrobenzene), researchers could quantify the impact of the nitro and cyano groups on the reaction's activation energy. This type of quantitative analysis is fundamental to constructing linear free-energy relationships, which are cornerstones of mechanistic organic chemistry.

Investigating Nucleophilicity and Solvent Effects: The reactivity of this compound with a range of nucleophiles of varying strengths and steric bulk could be systematically studied. Such experiments would provide insights into the structure of the transition state. For instance, a high sensitivity to the nucleophile's strength would be indicative of an SN2 mechanism where the nucleophile is involved in the rate-determining step. masterorganicchemistry.comyoutube.com Furthermore, performing these reactions in a variety of protic and aprotic solvents would illuminate the role of solvent molecules in stabilizing the transition state and any charged intermediates. clockss.org

Hypothetical Research Findings:

A hypothetical study might involve reacting this compound with a series of para-substituted anilines in a non-polar solvent. The reaction rates could be measured using techniques like UV-Vis spectroscopy by monitoring the disappearance of the starting material or the appearance of the product. The data could then be used to construct a Hammett plot, correlating the reaction rates with the electronic properties of the substituents on the aniline (B41778) nucleophile. The slope of this plot (the Hammett ρ value) would provide quantitative information about the charge development in the transition state, thereby offering a deeper understanding of the bond-forming process.

Spectroscopic Characterization and Structural Elucidation Techniques

X-ray Crystallographic Analysis

X-ray crystallography is a powerful technique that provides precise information about the atomic arrangement within a crystal. nih.gov This method allows for the definitive determination of molecular conformation and the study of intermolecular interactions that dictate the crystal packing.

Determination of Molecular Conformation and Absolute Configuration

While specific X-ray crystallographic data for 4-(bromomethyl)-2-nitrobenzonitrile is not widely available in the public domain, the general principles of this technique allow for a detailed understanding of its expected structural features. The analysis of a related compound, 4-isopropylamino-3-nitrobenzonitrile, reveals that the nitro group is nearly coplanar with the aromatic ring, with a very small dihedral angle. researchgate.net It is expected that in this compound, the benzene (B151609) ring will be essentially planar. The bond lengths and angles would be consistent with standard values for substituted benzene rings. The absolute configuration of the molecule can be determined if the crystal belongs to a chiral space group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton NMR (¹H NMR) for Proton Environment Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons and their neighboring atoms. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methylene (B1212753) protons of the bromomethyl group.

Based on the analysis of similar compounds, the following proton chemical shifts can be predicted:

Aromatic Protons: The protons on the benzene ring will appear in the aromatic region, typically between δ 7.0 and 8.5 ppm. The exact chemical shifts and coupling patterns will depend on the electronic effects of the nitro, cyano, and bromomethyl substituents.

Methylene Protons (-CH₂Br): The two protons of the bromomethyl group are expected to give a singlet in the region of δ 4.5-5.0 ppm. For instance, the ¹H NMR spectrum of 4-(bromomethyl)benzonitrile shows a singlet for the methylene protons at δ 4.48 ppm. rsc.org

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H | 7.0 - 8.5 | Multiplet |

| -CH₂Br | 4.5 - 5.0 | Singlet |

This table is based on predicted values and data from analogous compounds.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum.

The expected chemical shifts for the carbon atoms are as follows:

Aromatic Carbons: The six carbons of the benzene ring will resonate in the range of δ 110-150 ppm. The carbons attached to the electron-withdrawing nitro and cyano groups will be shifted downfield.

Methylene Carbon (-CH₂Br): The carbon of the bromomethyl group is expected to appear at approximately δ 30-35 ppm.

Nitrile Carbon (-CN): The carbon of the cyano group will have a characteristic chemical shift in the range of δ 115-120 ppm.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Functional Group | Predicted Chemical Shift (δ, ppm) |

| Aromatic-C | 110 - 150 |

| -CH₂Br | 30 - 35 |

| -CN | 115 - 120 |

This table is based on predicted values and data from analogous compounds. rsc.orgrsc.org

Advanced NMR Techniques for Connectivity and Stereochemistry

To gain a more comprehensive understanding of the molecular structure, advanced 2D NMR techniques are often employed. These experiments provide information about the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would show correlations between the coupled aromatic protons, helping to assign their specific positions on the ring. uvic.caoxinst.com

HSQC (Heteronuclear Single Quantum Coherence): This technique shows correlations between protons and the carbon atoms to which they are directly attached. columbia.edu It would be used to definitively assign the proton signals to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. columbia.edu This is particularly useful for identifying the connectivity across quaternary carbons (carbons with no attached protons), such as the carbon of the cyano group and the carbons bearing the nitro and bromomethyl groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows correlations between protons that are close in space, regardless of whether they are bonded. It is valuable for determining the through-space proximity of different parts of the molecule and can provide insights into the molecule's conformation in solution. harvard.edu

These advanced NMR techniques, used in combination, allow for the unambiguous assignment of all proton and carbon signals and provide a detailed picture of the connectivity and spatial arrangement of the atoms in this compound. science.gov

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of compounds. For this compound, both high-resolution mass spectrometry and fragmentation pathway analysis provide critical insights.

High-Resolution Mass Spectrometry for Precise Mass Determination

High-resolution mass spectrometry (HRMS) is instrumental in determining the precise molecular mass of a compound, which in turn allows for the unambiguous determination of its elemental formula. The molecular formula for this compound is C₈H₅BrN₂O₂.

The theoretical exact mass can be calculated using the masses of the most abundant isotopes of each element:

Carbon-12: 12.000000 Da

Hydrogen-1: 1.007825 Da

Bromine-79: 78.918337 Da

Nitrogen-14: 14.003074 Da

Oxygen-16: 15.994915 Da

Based on these values, the theoretical monoisotopic mass of this compound is calculated to be 239.9588 Da . The presence of bromine with its nearly equally abundant isotopes (⁷⁹Br and ⁸¹Br) would result in a characteristic M+2 peak in the mass spectrum, with the peak for the ⁸¹Br isotope appearing at approximately 241.9568 Da.

A related compound, 4-bromo-2-nitrobenzonitrile (B1267159) (C₇H₃BrN₂O₂), has a reported molecular weight of approximately 227.01 g/mol . sigmaaldrich.comchemicalbook.comsigmaaldrich.com

Table 1: Precise Mass Determination of this compound

| Property | Value |

| Molecular Formula | C₈H₅BrN₂O₂ |

| Theoretical Monoisotopic Mass ([M]⁺) | 239.9588 Da |

| Theoretical Mass for ⁸¹Br Isotope ([M+2]⁺) | 241.9568 Da |

Fragmentation Pathway Analysis for Structural Insights

The primary fragmentation processes for nitroaromatic compounds often involve the loss of the nitro group (NO₂) or its components (e.g., NO, O). youtube.com For aromatic compounds with a benzylic substituent, cleavage of the benzylic bond is a common pathway, often leading to the formation of a stable tropylium (B1234903) ion. youtube.com

Given the structure of this compound, the following fragmentation pathways are plausible upon electron impact ionization:

Loss of Bromine: Cleavage of the C-Br bond to form a [M-Br]⁺ ion.

Loss of the Bromomethyl Radical: Cleavage of the bond between the aromatic ring and the bromomethyl group, resulting in a [M-CH₂Br]⁺ ion.

Loss of the Nitro Group: Elimination of the NO₂ group to yield a [M-NO₂]⁺ ion.

Formation of the Tropylium Ion: For substituted benzenes, rearrangement to a tropylium ion (m/z 91) is a characteristic fragmentation. youtube.com

Loss of Nitric Oxide: A common fragmentation pathway for nitroaromatics is the loss of NO, leading to a [M-NO]⁺ fragment.

Table 2: Predicted Mass Spectrometry Fragmentation of this compound

| Fragment Ion | Proposed Structure/Loss | Approximate m/z |

| [C₈H₅N₂O₂]⁺ | [M-Br]⁺ | 161 |

| [C₇H₄N₂O₂]⁺ | Loss of CH₂Br radical | 148 |

| [C₈H₅BrN]⁺ | [M-NO₂]⁺ | 194/196 |

| [C₇H₅Br]⁺ | [M-NO₂-HCN]⁺ | 168/170 |

| [C₇H₇]⁺ | Tropylium ion | 91 |

| [C₈H₅BrN₂O]⁺ | [M-O]⁺ | 224/226 |

| [C₈H₅BrN]⁺ | [M-NO]⁺ | 210/212 |

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule and to gain insights into its conformational properties.

Identification of Characteristic Functional Group Frequencies

The IR and Raman spectra of this compound are expected to show characteristic absorption bands corresponding to its functional groups. The positions of these bands can be influenced by the electronic effects of the substituents on the benzene ring. For instance, electron-withdrawing groups such as the nitro group can increase the vibrational frequency of the nitrile (C≡N) group. researchgate.net

Based on data from similar compounds like 4-bromo-2-nitroaniline (B116644) and substituted benzonitriles, the following characteristic frequencies can be predicted. researchgate.netchegg.comchemicalbook.com

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Nitrile (C≡N) | Stretching | 2230 - 2245 |

| Nitro (NO₂) | Asymmetric Stretching | 1520 - 1560 |

| Nitro (NO₂) | Symmetric Stretching | 1340 - 1370 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| C-Br (in CH₂Br) | Stretching | 600 - 700 |

| CH₂ | Bending (Scissoring) | 1400 - 1450 |

Conformational Analysis from Vibrational Modes

Vibrational spectroscopy can also be employed for the conformational analysis of flexible molecules. nih.govdtic.mil In this compound, the primary sources of conformational flexibility are the rotation of the bromomethyl (-CH₂Br) group and the nitro (-NO₂) group around their bonds to the aromatic ring.

Different spatial arrangements (conformers) of these groups can lead to subtle shifts in the vibrational frequencies of the molecule. By studying the vibrational spectra under varying conditions, such as different temperatures or in solvents of different polarities, it may be possible to identify the presence of different conformers and to determine their relative stabilities. For example, a high torsional barrier for a particular bond can "lock" the molecule into a specific conformation. nih.gov Theoretical calculations of the vibrational frequencies for different possible conformers can aid in the interpretation of the experimental spectra.

Electronic Absorption and Emission Spectroscopy (UV-Vis)

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by this compound is dominated by the nitroaromatic chromophore.

The UV-Vis spectrum of nitroaromatic compounds typically exhibits two types of absorption bands: rsc.orgresearchgate.net

A weak band at longer wavelengths (around 300-400 nm) corresponding to the n→π* transition. This involves the promotion of a non-bonding electron from an oxygen atom of the nitro group to an anti-bonding π* orbital of the aromatic system.

A strong band at shorter wavelengths (around 250 nm) due to a π→π* transition, which involves the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital of the benzene ring and nitro group. rsc.org

The presence of the bromine atom and the bromomethyl group are expected to have a minor effect on the position of these absorption bands compared to the dominant influence of the nitro and nitrile groups on the aromatic ring. Studies on similar molecules like nitrobenzaldehydes show absorptions around 350 nm (n→π) and 250 nm (π→π). rsc.org

Table 4: Predicted Electronic Transitions for this compound

| Transition Type | Chromophore | Expected λmax (nm) | Molar Absorptivity (ε) |

| n → π | Nitro group & Aromatic Ring | ~340 - 360 | Weak |

| π → π | Nitro group & Aromatic Ring | ~250 - 270 | Strong |

No significant emission (fluorescence or phosphorescence) is generally expected from simple nitroaromatic compounds at room temperature, as the excited states are often efficiently deactivated through non-radiative processes.

Analysis of Electronic Transitions and Chromophoric Properties

No studies detailing the UV-Vis absorption spectra, molar absorptivity, or the nature of electronic transitions (e.g., π→π, n→π) for this compound were found.

Investigation of Photophysical Behavior

There is no available data on the fluorescence or phosphorescence properties, quantum yields, or excited-state lifetimes of this compound.

Electrochemical Analysis Techniques

Cyclic Voltammetry for Redox Potential Determination

Specific cyclic voltammetry data, including reduction or oxidation potentials versus a standard reference electrode for this compound, is not present in the surveyed literature.

Studies of Electrochemical Reactivity

No published research was identified that investigates the electrochemical reactivity, such as the mechanisms of electron transfer or the products of electrochemical reactions, of this compound.

Until such time as researchers conduct and publish studies on the spectroscopic and electrochemical characterization of this compound, a detailed and scientifically robust article on these specific aspects of the compound cannot be authored.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. It is widely applied to molecules like substituted benzonitriles to predict their properties with high accuracy. DFT calculations, often using functionals like B3LYP or M06-2X combined with basis sets such as 6-311++G(d,p), serve as the foundation for geometry optimization, electronic analysis, and spectroscopic predictions. spectrabase.com

The first step in most quantum chemical studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the equilibrium geometry. This is achieved through geometry optimization, a process that calculates the molecular structure corresponding to the minimum energy on the potential energy surface. nih.gov For aromatic compounds, this process confirms the planarity of the ring and determines the precise bond lengths, bond angles, and dihedral angles of the substituents.

For a molecule like 4-(Bromomethyl)-2-nitrobenzonitrile, DFT calculations would be used to find its lowest energy conformer. The resulting optimized geometry provides the essential structural parameters. While specific experimental data for this exact molecule is not available, calculations on analogous compounds such as 4-Bromo-3-methylbenzonitrile provide expected values for the benzonitrile (B105546) core. researchgate.net These calculations show that the substituent groups (like -Br, -CH₃, -NO₂) can cause slight distortions in the benzene (B151609) ring from a perfect hexagon. researchgate.net

| Parameter | Typical Calculated Value (Å or °) |

|---|---|

| C-C (aromatic) bond length | 1.38 - 1.41 Å |

| C-H (aromatic) bond length | ~1.08 Å |

| C-CN bond length | ~1.45 Å |

| C≡N bond length | ~1.16 Å |

| C-NO₂ bond length | ~1.48 Å |

| C-CH₂Br bond length | ~1.95 Å |

| C-C-C (aromatic) bond angle | 118 - 122 ° |

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic excitation properties. researchgate.netwuxibiology.comschrodinger.com

| Property | Typical Calculated Value (eV) | Significance |

|---|---|---|

| HOMO Energy | -6.0 to -8.0 eV | Correlates with ionization potential (electron-donating ability) |

| LUMO Energy | -2.0 to -4.0 eV | Correlates with electron affinity (electron-accepting ability) |

| HOMO-LUMO Gap (ΔE) | 3.0 to 5.0 eV | Indicates chemical reactivity and stability researchgate.net |

Aromaticity is a fundamental concept in chemistry, and Nucleus-Independent Chemical Shift (NICS) is a widely used computational method to quantify it. nih.govgithub.io The NICS value is calculated by placing a "ghost" atom (a probe with no nucleus or electrons) at a specific point in space, typically the geometric center of a ring system (NICS(0)) or at a certain distance above it, such as 1 Å (NICS(1)). nih.gov

The calculated magnetic shielding at this point indicates the presence of a ring current induced by an external magnetic field. github.io

A negative NICS value (e.g., for benzene) indicates a diamagnetic ring current (shielding) and is a hallmark of aromaticity.

A positive NICS value indicates a paramagnetic ring current (deshielding) and signifies anti-aromaticity.

A NICS value near zero suggests a non-aromatic system.

For this compound, a NICS calculation would be expected to yield a significant negative value at the center of the benzene ring, confirming its aromatic character. The magnitude of this value can be compared with other substituted benzenes to analyze the electronic effects of the bromomethyl, nitro, and cyano groups on the ring's aromaticity.

Prediction and Correlation of Spectroscopic Properties

Computational methods are invaluable for predicting spectroscopic data and aiding in the interpretation of experimental spectra. Theoretical calculations can provide a detailed assignment of spectral bands to specific molecular motions or electronic transitions.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method is a common and reliable quantum chemical approach for calculating the NMR shielding tensors of a molecule. These tensors are then converted into chemical shifts (δ) by referencing them against a standard, typically Tetramethylsilane (TMS).

The process involves first optimizing the molecule's geometry and then performing the GIAO calculation at the same level of theory. The calculated ¹H and ¹³C chemical shifts for this compound can be directly compared with experimental spectra. A strong correlation between the theoretical and experimental values provides powerful confirmation of the proposed chemical structure and the assignment of signals.

| Atom | Calculated δ (ppm) | Experimental δ (ppm) |

|---|---|---|

| Aromatic H | 7.5 - 8.5 | 7.4 - 8.4 |

| -CH₂- H | ~4.5 | ~4.6 |

| Aromatic C | 110 - 150 | 112 - 148 |

| -CH₂- C | ~30 | ~32 |

| -C≡N C | ~118 | ~117 |

Theoretical calculations are highly effective in simulating vibrational spectra (Infrared and Raman) and providing a detailed assignment for each vibrational mode. After geometry optimization, a frequency calculation is performed to determine the harmonic vibrational frequencies. spectrabase.com These calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and basis set limitations. To correct for this, they are typically multiplied by a scaling factor (e.g., ~0.96 for B3LYP). scifiniti.com

The output of these calculations includes the frequency, IR intensity, and Raman activity for each vibrational mode. Furthermore, Potential Energy Distribution (PED) analysis is used to characterize the nature of the vibration, assigning each band to specific stretching, bending, or torsional motions within the molecule. For this compound, this would allow for the unambiguous assignment of vibrations corresponding to the C≡N stretch, symmetric and asymmetric NO₂ stretches, C-Br stretch, and various aromatic C-H and C-C vibrations. researchgate.net

| Frequency (cm⁻¹) | Vibrational Mode | Assignment |

|---|---|---|

| ~3100 | ν(C-H) | Aromatic C-H stretching |

| ~2230 | ν(C≡N) | Nitrile C≡N stretching |

| ~1530 | νₐₛ(NO₂) | Asymmetric NO₂ stretching |

| ~1350 | νₛ(NO₂) | Symmetric NO₂ stretching |

| ~1250 | δ(C-H) | Aromatic C-H in-plane bending |

| ~680 | ν(C-Br) | C-Br stretching |

ν = stretching; δ = bending; as = asymmetric; s = symmetric.

Prediction of Electronic Absorption Spectra

The electronic absorption spectrum of a molecule provides crucial insights into its electronic structure and transitions. For this compound, theoretical methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are powerful tools for predicting its UV-Visible spectrum. This computational approach allows for the calculation of vertical excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and the intensity of the absorption bands, respectively.

The process begins with the optimization of the ground-state geometry of the molecule using a suitable DFT functional and basis set. Subsequently, TD-DFT calculations are performed on this optimized geometry to determine the energies of various electronic transitions from the ground state to different excited states. The choice of the functional is critical for accuracy, with hybrid functionals like B3LYP and CAM-B3LYP, and long-range corrected functionals often providing a good balance between computational cost and accuracy for organic molecules.

For a molecule like this compound, the electronic spectrum is expected to be influenced by the π → π* and n → π* transitions associated with the nitrobenzonitrile core. The presence of the electron-withdrawing nitro (-NO₂) and cyano (-CN) groups, along with the bromomethyl (-CH₂Br) group, will modulate the energies of the frontier molecular orbitals (HOMO and LUMO), thereby affecting the absorption wavelengths. Specifically, the nitro group is known to cause a red-shift (a shift to longer wavelengths) in the absorption spectrum of aromatic compounds.

The solvent environment can also significantly impact the electronic absorption spectrum. Computational models can account for solvent effects using implicit models like the Polarizable Continuum Model (PCM), which represents the solvent as a continuous dielectric medium. These calculations can predict solvatochromic shifts, which are changes in the absorption spectrum upon changing the solvent polarity.

A hypothetical TD-DFT calculation for a related nitroaromatic compound might yield the following data, illustrating the type of information that can be obtained for this compound.

| Excitation | λmax (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S0 → S1 | 320 | 0.15 | HOMO → LUMO |

| S0 → S2 | 285 | 0.45 | HOMO-1 → LUMO |

| S0 → S3 | 250 | 0.20 | HOMO → LUMO+1 |

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry provides a powerful lens through which to study the reaction mechanisms of this compound. A key reaction pathway for this molecule involves the bromomethyl group, which is susceptible to nucleophilic substitution reactions, most likely following an SN2 mechanism. mdpi.comresearchgate.netwikipedia.orgmasterorganicchemistry.com

Modeling such a reaction involves mapping the potential energy surface (PES) for the interaction of this compound with a nucleophile. The calculations aim to locate and characterize the stationary points on the PES, including the reactants, products, any intermediates, and, most importantly, the transition state (TS). The transition state is a first-order saddle point on the PES, representing the energy maximum along the reaction coordinate. scm.comtau.ac.ilucsb.edu

The geometry of the SN2 transition state for the reaction at the benzylic carbon would feature a pentacoordinate carbon atom, with the incoming nucleophile and the departing bromide ion positioned on opposite sides. masterorganicchemistry.comucsb.edu DFT calculations, often using functionals like B3LYP with a suitable basis set, can be employed to optimize the geometry of this transition state. mdpi.comresearchgate.net Vibrational frequency analysis is then performed to confirm the nature of the stationary point; a genuine transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate leading from reactants to products. tau.ac.il

The energy difference between the reactants and the transition state defines the activation energy (ΔE‡) of the reaction, a critical parameter for determining the reaction rate. Computational studies can also explore the influence of the substituents on the benzene ring on this activation barrier. For instance, the electron-withdrawing nitro and cyano groups are expected to influence the stability of the transition state and thus the reaction kinetics.

Below is a hypothetical data table illustrating the kind of energetic information that can be obtained from modeling an SN2 reaction of a substituted benzyl (B1604629) bromide.

| Species | Relative Energy (kcal/mol) | Key Geometric Parameter |

|---|---|---|

| Reactants | 0.0 | C-Br bond length: 1.95 Å |

| Transition State | +15.5 | C-Br bond length: 2.30 Å; C-Nu bond length: 2.25 Å |

| Products | -10.2 | C-Nu bond length: 1.85 Å |

Molecular Dynamics Simulations and Conformational Space Exploration

The conformational flexibility of this compound is primarily associated with the rotation of the substituent groups—bromomethyl, nitro, and cyano—relative to the benzene ring. Molecular dynamics (MD) simulations and other conformational search methods can be used to explore the potential energy surface and identify the stable conformers (energy minima) and the transition states for their interconversion.

MD simulations track the atomic motions of a molecule over time by solving Newton's equations of motion. fz-juelich.de These simulations can reveal the accessible conformations and the dynamics of transitions between them. For a molecule like this compound, the key dihedral angles to consider are those defining the orientation of the -CH₂Br and -NO₂ groups with respect to the aromatic ring.

A systematic conformational analysis can also be performed by scanning the potential energy surface as a function of these dihedral angles. This involves rotating the substituent groups in a stepwise manner and calculating the energy at each step. The resulting energy profile reveals the low-energy conformations and the rotational barriers that separate them. For example, in the related molecule 4-methyl-3-nitrobenzonitrile, the nitro group is found to be twisted out of the plane of the benzene ring. nih.gov Similar non-planar arrangements might be expected for this compound due to steric interactions between the ortho-substituents.

The rotational barriers for these conformational changes can be calculated as the energy difference between the stable conformers and the transition states connecting them. These barriers provide insight into the flexibility of the molecule at a given temperature. DFT calculations are well-suited for determining these rotational barriers with good accuracy. nih.govnih.gov

A representative data table for the conformational analysis of a substituted benzonitrile is provided below, showcasing the type of information that can be generated.

| Rotation Around Bond | Stable Conformer (Dihedral Angle) | Rotational Barrier (kcal/mol) |

|---|---|---|

| Aryl-NO₂ | 30° | 3.5 |

| Aryl-CH₂Br | 90° | 1.2 |

Theoretical Studies on Structure-Reactivity Relationships

Theoretical studies can be employed to establish Quantitative Structure-Reactivity Relationships (QSRRs) for a series of compounds related to this compound. QSRR models aim to correlate the chemical reactivity of a set of molecules with their structural or computed properties, known as molecular descriptors.

For a series of substituted benzonitriles, the reactivity in a specific reaction, such as a nucleophilic substitution at the benzylic position, can be quantified by the reaction rate constant. The goal of a QSRR study would be to develop a mathematical model that predicts this rate constant based on calculated molecular descriptors.

A wide range of descriptors can be computed using quantum chemical methods. These can be electronic descriptors, such as atomic charges, dipole moments, and frontier molecular orbital energies (HOMO and LUMO). They can also be steric descriptors, which quantify the size and shape of the molecule.

Once a set of descriptors is calculated for a series of molecules with known reactivities, statistical methods like multiple linear regression are used to build the QSRR model. Such a model can provide valuable insights into the factors that govern the reactivity of these compounds. For example, a QSRR study might reveal that the rate of nucleophilic substitution is strongly correlated with the LUMO energy of the substrate and the partial charge on the benzylic carbon.

These models, once validated, can be used to predict the reactivity of new, un-synthesized compounds, thereby guiding the design of molecules with desired reactivity profiles.

A hypothetical QSRR equation for the reactivity of substituted benzyl bromides might take the following form:

log(k) = a * ELUMO + b * qCα + c

where 'k' is the reaction rate constant, ELUMO is the energy of the LUMO, qCα is the partial charge on the benzylic carbon, and 'a', 'b', and 'c' are constants determined from the regression analysis.

Future Research Directions and Emerging Opportunities

Exploration of Novel and Sustainable Synthetic Routes

The pursuit of environmentally benign and efficient chemical manufacturing has spurred research into innovative synthetic methodologies. For 4-(bromomethyl)-2-nitrobenzonitrile, future efforts are likely to focus on moving beyond traditional batch processes, which can involve hazardous reagents and generate significant waste.

One of the most promising areas is the adoption of flow chemistry . europa.euillinois.edu Continuous flow processes offer superior control over reaction parameters such as temperature and mixing, which is particularly advantageous for highly exothermic reactions like nitration. europa.eu The ability to minimize the accumulation of energetic intermediates, such as diazonium salts that might be used in related syntheses, significantly enhances the safety and scalability of production. pharmtech.com Furthermore, flow systems can facilitate catalyst recycling and reduce solvent usage, aligning with the principles of green chemistry. pharmtech.com

Photocatalysis and biocatalysis represent other frontiers for the sustainable synthesis of this compound and its precursors. Photocatalytic methods, utilizing light to drive chemical reactions, can often proceed under mild conditions, reducing energy consumption. Biocatalysis, employing enzymes to perform specific chemical transformations, offers unparalleled selectivity and can operate in aqueous media, further diminishing the environmental footprint of the synthesis.

A comparison of potential synthetic strategies is outlined in the table below.

| Synthetic Route | Potential Advantages | Research Focus |

| Flow Chemistry | Enhanced safety, scalability, improved yield and purity, potential for automation. europa.euillinois.edu | Development of integrated multi-step flow syntheses, optimization of reaction conditions using Design of Experiments (DoE). europa.eu |

| Photocatalysis | Mild reaction conditions, use of renewable energy sources, high selectivity. | Identification of suitable photocatalysts, optimization of light source and reaction setup. |

| Biocatalysis | High chemo-, regio-, and stereoselectivity, use of aqueous media, biodegradable catalysts. | Discovery and engineering of enzymes for specific nitration and bromination steps. |

Discovery of Unprecedented Chemical Transformations

The unique arrangement of functional groups in this compound provides a rich playground for exploring novel chemical reactions. The presence of the nitro and cyano groups significantly influences the reactivity of the aromatic ring and the benzylic bromide.

A key area of future research will be the application of transition-metal-catalyzed C-H activation . nih.govrsc.org This powerful technique allows for the direct functionalization of carbon-hydrogen bonds, offering a more atom-economical approach to creating complex molecules compared to traditional cross-coupling reactions. nih.gov For this compound, C-H activation could enable the introduction of new substituents onto the benzene (B151609) ring, leading to a diverse library of derivatives with potentially novel properties.

Furthermore, the strategic positioning of the functional groups could be exploited for the synthesis of novel heterocyclic scaffolds . The bromomethyl group is a prime handle for intramolecular cyclization reactions, potentially leading to the formation of new ring systems that are difficult to access through other means. The development of tandem reactions, where multiple bonds are formed in a single operation, would be a particularly efficient strategy. The use of polymer-bound 4-(bromomethyl)-3-nitrobenzoic acid, a related compound, to synthesize 1,4-benzodiazepine-2,3-diones showcases the potential of such building blocks in creating complex heterocyclic structures. nih.gov

| Transformation Type | Potential Outcome | Key Enabling Technology |

| C-H Activation | Direct introduction of alkyl, aryl, or other functional groups onto the aromatic ring. nih.gov | Development of selective transition-metal catalysts. rsc.org |

| Intramolecular Cyclization | Synthesis of novel nitrogen- and oxygen-containing heterocycles. | Design of substrates for tandem and domino reactions. |

| Multicomponent Reactions | Rapid assembly of complex molecules from simple starting materials in a single step. | Exploration of isocyanide-based and other multicomponent reaction strategies. |

Integration into Advanced Functional Materials and Devices

The structural characteristics of this compound make it an attractive building block for the creation of advanced functional materials.

In the realm of polymer science , this compound could be utilized as a functional monomer or cross-linking agent. Its incorporation into polymer backbones could introduce specific properties, such as altered solubility, thermal stability, or refractive index. The reactive bromomethyl group allows for post-polymerization modification, enabling the grafting of other molecules onto the polymer chain to create materials with tailored functionalities. For instance, it could be a precursor for creating conductive polymers, which have applications in bio-sensing and drug delivery. nih.gov

Another exciting avenue is the use of this compound derivatives as linkers in the synthesis of Metal-Organic Frameworks (MOFs) . nih.gov MOFs are highly porous materials with applications in gas storage, separation, and catalysis. nih.gov By designing linkers with specific lengths and functionalities, it is possible to tune the pore size and chemical environment within the MOF. The nitro and cyano groups could impart specific electronic properties or act as binding sites for guest molecules.

The development of chemical sensors is another area where derivatives of this compound could find application. The electron-deficient nature of the aromatic ring, coupled with the potential for further functionalization, makes it a candidate for creating receptors that can selectively bind to and signal the presence of specific analytes.

| Material/Device | Role of this compound Derivative | Potential Applications |

| Functional Polymers | Monomer, cross-linker, or precursor for post-polymerization modification. | Membranes, coatings, drug delivery systems. nih.gov |

| Metal-Organic Frameworks (MOFs) | Organic linker to connect metal nodes. nih.gov | Gas storage and separation, catalysis, chemical sensing. nih.gov |

| Chemical Sensors | Receptor unit for analyte binding. | Environmental monitoring, medical diagnostics. |

Computational Design and Predictive Modeling for Next-Generation Derivatives

Computational chemistry offers powerful tools to accelerate the discovery and optimization of new molecules and materials, mitigating the need for extensive trial-and-error experimentation.

Quantitative Structure-Activity Relationship (QSAR) modeling can be employed to predict the biological activity or material properties of novel derivatives of this compound. nih.govnih.gov By establishing a mathematical relationship between the structural features of a series of compounds and their measured activity, QSAR models can guide the design of new analogues with enhanced performance. nih.gov This approach is particularly valuable in medicinal chemistry for designing potent and selective drug candidates.

Density Functional Theory (DFT) calculations can provide deep insights into the electronic structure, reactivity, and spectroscopic properties of molecules. nih.govresearchgate.net For this compound and its derivatives, DFT can be used to predict reaction pathways, understand the nature of non-covalent interactions, and calculate properties relevant to materials science, such as band gaps and charge transport characteristics. researchgate.net

Molecular Dynamics (MD) simulations allow for the study of the dynamic behavior of molecules and materials over time. nih.gov This can be used to investigate the self-assembly of derivatives into larger structures, their interaction with biological macromolecules, or the transport of small molecules through materials like MOFs or polymer membranes derived from this compound. nih.gov

| Computational Method | Application | Predicted Properties |

| QSAR | Guiding the design of new derivatives with optimized properties. nih.govnih.gov | Biological activity, toxicity, material performance. |

| DFT | Understanding electronic structure and reactivity. nih.govresearchgate.net | Reaction mechanisms, spectroscopic properties, electronic band gaps. researchgate.net |